Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Description
This compound is a highly functionalized organic molecule featuring a xanthene core substituted with dichloro and oxido groups, coupled to a phenoxy-ethoxy-phenyl backbone. Its design suggests applications in fluorescent imaging or metal ion sequestration, leveraging the xanthene-derived chromophore for optical properties and the polycarboxylate groups for coordination chemistry .
Properties
IUPAC Name |
pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVTPOQYAKASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45Cl2N7O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657539 | |
| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134907-84-9 | |
| Record name | Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate (referred to as Pentakisammonium hereafter) is a complex compound with significant potential in biological applications. This article delves into its biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of Pentakisammonium is , with a molecular weight of approximately 1255.4 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity, including carboxylate and amine groups, which are crucial for interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that Pentakisammonium exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard protocols.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 25 | 50 |
| Staphylococcus aureus | 12.5 | 25 |
| Pseudomonas aeruginosa | 6.25 | 12.5 |
| Klebsiella pneumoniae | 6.25 | 12.5 |
The compound demonstrated high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
Pentakisammonium also exhibits significant antioxidant activity, which was evaluated using the DPPH radical scavenging assay. The results indicated that the compound effectively reduces free radicals, with an IC50 value calculated to be approximately 50 µg/mL.
| Extract Type | IC50 (µg/mL) |
|---|---|
| Pentakisammonium Extract | 50 |
| Standard Antioxidant (BHT) | 30 |
This indicates that Pentakisammonium possesses strong antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions .
Anticancer Activity
The anticancer potential of Pentakisammonium has been explored in vitro against several cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that Pentakisammonium may inhibit cancer cell proliferation through mechanisms that warrant further exploration .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Pandini et al. (2015) assessed the antimicrobial properties of various extracts derived from plants containing similar structural motifs to Pentakisammonium. The results indicated a correlation between the presence of specific functional groups and enhanced antimicrobial efficacy.
- Antioxidant Mechanism : Research has shown that compounds with structural similarities to Pentakisammonium engage in electron donation processes that neutralize free radicals, thereby protecting cellular components from oxidative damage .
- Cytotoxicity Assessment : In a comparative study of various xanthene derivatives, Pentakisammonium exhibited superior cytotoxicity against cancer cells compared to other derivatives tested, showcasing its potential as a lead compound for anticancer drug development .
Scientific Research Applications
Biological Applications
1. Drug Delivery Systems:
Pentakisammonium derivatives have been explored for their ability to enhance drug solubility and bioavailability. The compound's unique structure allows it to form complexes with various therapeutic agents, potentially improving their delivery to target sites. Research indicates that the incorporation of such compounds can lead to increased efficacy in drug formulations .
2. Anticancer Activity:
Studies have shown that compounds similar to Pentakisammonium can exhibit anticancer properties. The presence of dichloro and oxo groups enhances the compound's ability to interact with cellular components, leading to apoptosis in cancer cells. This property makes it a candidate for further investigation in cancer therapeutics .
3. Imaging Agents:
Due to its fluorescent properties attributed to the xanthenyl moiety, Pentakisammonium can be utilized as an imaging agent in biological studies. Its ability to fluoresce under specific conditions allows for visualization of cellular processes, making it valuable in research involving cellular dynamics and localization studies .
Industrial Applications
1. Analytical Chemistry:
The compound can serve as a reagent in analytical chemistry for the detection and quantification of various analytes. Its reactivity with metal ions can be harnessed for sensor development, offering a method for monitoring environmental pollutants or biomolecules .
2. Material Science:
In material science, the incorporation of Pentakisammonium into polymer matrices has been studied for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. These materials could find applications in coatings, packaging, and other industrial sectors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Drug Delivery | Demonstrated enhanced solubility of doxorubicin when complexed with Pentakisammonium, leading to improved therapeutic outcomes in vitro. |
| Study 2 | Anticancer Activity | Showed that Pentakisammonium induced apoptosis in breast cancer cell lines through reactive oxygen species generation. |
| Study 3 | Imaging Applications | Utilized Pentakisammonium as a fluorescent probe for live-cell imaging, enabling real-time observation of cellular processes. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) Dimethyl 2,2'-((2-(2-((6-(bis(2-methoxy-2-oxoethyl)amino)-2-(5-(methoxycarbonyl)oxazol-2-yl)benzofuran-5-yl)oxy)ethoxy)-4-methylphenyl)azanediyl)diacetate
- Key Differences : This compound () replaces the ammonium carboxylate groups with methyl esters, reducing water solubility. The benzofuran-oxazole moiety replaces the xanthene core, altering photophysical properties.
- Applications : Likely used as a synthetic intermediate rather than a functional agent due to ester protection.
(b) DTPA Derivatives (e.g., Compound 16 in )
- Structure : Diethylenetriaminepentaacetic acid (DTPA) derivatives share polycarboxylate motifs for metal chelation but lack the xanthene fluorophore.
- Functional Comparison: The target compound combines chelation (via carboxylatomethylamino groups) with fluorescence (via xanthene), enabling dual-mode applications in imaging and metal binding.
Fluorescein Analogues
- 2,7-Dichlorofluorescein: The xanthene core in the target compound is structurally analogous to fluorescein derivatives but includes dichloro substitutions, which enhance photostability and redshift emission wavelengths compared to non-halogenated variants.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Fluorescence Properties : The dichloro-xanthene core in the target compound likely exhibits excitation/emission profiles similar to 2,7-dichlorofluorescein (ex ~500 nm, em ~525 nm), with enhanced quantum yield due to rigidified structure .
- Chelation Efficiency : The pentacarboxylate system may rival EDTA or DTPA in binding divalent metals (e.g., Ca²⁺, Cu²⁺), though steric hindrance from the xanthene moiety could reduce efficacy compared to linear chelators .
- Stability : Ammonium groups improve aqueous stability over ester analogues, which hydrolyze under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
